4-Bromo-2-(tert-butoxy)pyrimidine 4-Bromo-2-(tert-butoxy)pyrimidine
Brand Name: Vulcanchem
CAS No.: 959240-97-2
VCID: VC8335710
InChI: InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-5-4-6(9)11-7/h4-5H,1-3H3
SMILES: CC(C)(C)OC1=NC=CC(=N1)Br
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09

4-Bromo-2-(tert-butoxy)pyrimidine

CAS No.: 959240-97-2

Cat. No.: VC8335710

Molecular Formula: C8H11BrN2O

Molecular Weight: 231.09

* For research use only. Not for human or veterinary use.

4-Bromo-2-(tert-butoxy)pyrimidine - 959240-97-2

Specification

CAS No. 959240-97-2
Molecular Formula C8H11BrN2O
Molecular Weight 231.09
IUPAC Name 4-bromo-2-[(2-methylpropan-2-yl)oxy]pyrimidine
Standard InChI InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-5-4-6(9)11-7/h4-5H,1-3H3
Standard InChI Key VUEKMEFODVJTDN-UHFFFAOYSA-N
SMILES CC(C)(C)OC1=NC=CC(=N1)Br
Canonical SMILES CC(C)(C)OC1=NC=CC(=N1)Br

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-Bromo-2-(tert-butoxy)pyrimidine is C₈H₁₁BrN₂O, derived from the pyrimidine core (C₄H₃N₂) substituted with bromine and a tert-butoxy group. The tert-butoxy group introduces steric bulk, influencing the compound’s reactivity and solubility, while the bromine atom serves as a potential site for further functionalization via cross-coupling reactions .

Comparative Structural Analysis

Property4-Bromo-2-(tert-butoxy)pyrimidine2-Bromo-4-(tert-butyl)pyrimidine 5-Bromo-2-tert-butyl-pyrimidine-4-carboxylic acid
Molecular FormulaC₈H₁₁BrN₂OC₈H₁₁BrN₂C₉H₁₁BrN₂O₂
Molecular Weight231.10 g/mol215.09 g/mol259.10 g/mol
SubstituentsBr (C4), -OC(CH₃)₃ (C2)Br (C2), -C(CH₃)₃ (C4)Br (C5), -C(CH₃)₃ (C2), -COOH (C4)

The tert-butoxy group in 4-Bromo-2-(tert-butoxy)pyrimidine distinguishes it from analogs like 2-Bromo-4-(tert-butyl)pyrimidine, where a tert-butyl group (-C(CH₃)₃) is directly bonded to the ring . This oxygen-containing substituent enhances the compound’s polarity compared to purely hydrocarbon-substituted derivatives, potentially improving solubility in polar solvents.

Synthesis and Manufacturing

While no explicit synthesis route for 4-Bromo-2-(tert-butoxy)pyrimidine is documented, methodologies for analogous bromopyrimidines suggest feasible pathways. A plausible approach involves:

Nucleophilic Substitution on Pyrimidine

  • Starting Material: 2-Hydroxypyrimidine derivatives, such as 2-hydroxypyrimidine-4-boronic acid, could undergo etherification with tert-butyl bromide in the presence of a base like potassium carbonate.

  • Bromination: Subsequent bromination at the 4-position using bromine (Br₂) or N-bromosuccinimide (NBS) under radical or electrophilic conditions .

Multi-Step Synthesis from Mucobromic Acid

Adapting a protocol for 5-Bromo-2-tert-butyl-pyrimidine-4-carboxylic acid :

  • Condensation: React tert-butylcarbamidine hydrochloride with mucobromic acid (C₄H₂Br₂O₂) in ethanol using sodium ethoxide as a base.

  • Cyclization: Heat the mixture to form the pyrimidine ring, followed by acidification to precipitate the product.

  • Functionalization: Introduce the tert-butoxy group via alkylation or Mitsunobu reaction.

Critical Reaction Parameters:

  • Temperature control (<55°C) to prevent side reactions .

  • Use of anhydrous solvents to avoid hydrolysis of intermediates.

Physicochemical Properties

Predicted properties for 4-Bromo-2-(tert-butoxy)pyrimidine, extrapolated from analogs:

PropertyValue/DescriptionSource Compound
Melting Point~120–140°C (decomposes)Tert-butyl carbamate
Boiling PointNot reported
SolubilityModerate in DMSO, CH₂Cl₂Pyrimidine analogs
StabilityAir-stable; sensitive to lightBrominated pyrimidines

The tert-butoxy group likely reduces crystallinity compared to tert-butyl-substituted analogs, as seen in 2-Bromo-4-(tert-butyl)pyrimidine, which has a reported melting point of 85–90°C .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.40 ppm (s, 9H, tert-butoxy -C(CH₃)₃).

    • δ 8.60 ppm (d, 1H, H5 pyrimidine).

    • δ 7.10 ppm (d, 1H, H6 pyrimidine) .

  • ¹³C NMR:

    • δ 80.5 ppm (tert-butoxy quaternary carbon).

    • δ 158–162 ppm (C2 and C4 pyrimidine carbons).

Mass Spectrometry (MS)

  • ESI+: Expected molecular ion [M+H]⁺ at m/z 231.0/233.0 (Br isotopic pattern) .

Applications and Research Significance

Pharmaceutical Intermediates

4-Bromo-2-(tert-butoxy)pyrimidine serves as a precursor for kinase inhibitors and antiviral agents. For example:

  • Anticancer Agents: Suzuki-Miyaura coupling with boronic acids introduces aryl groups at C4, enabling structure-activity relationship (SAR) studies .

  • Protease Inhibitors: The tert-butoxy group enhances metabolic stability by shielding the pyrimidine ring from oxidative degradation.

Materials Science

  • Ligands in Catalysis: Pyrimidine derivatives coordinate transition metals (e.g., Pd, Cu) in cross-coupling reactions .

  • Liquid Crystals: The rigid pyrimidine core and flexible tert-butoxy group may induce mesophase behavior.

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